

## A Comparative Guide to PIK-75 and Other p110α Selective Inhibitors

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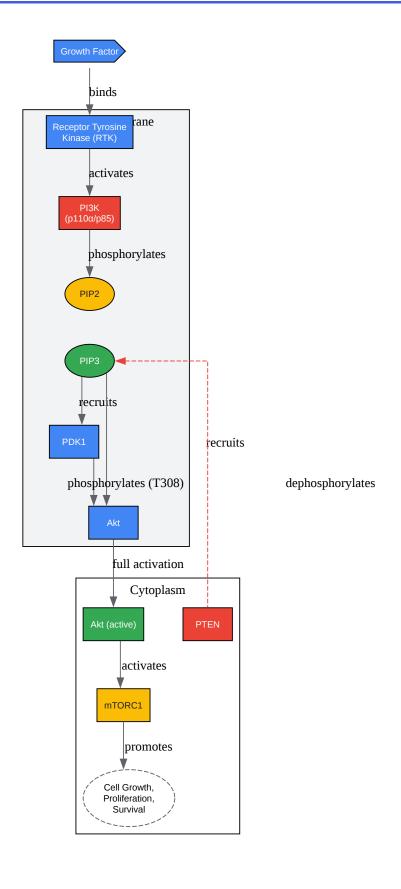
For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110 $\alpha$  catalytic subunit, is a common event in various human cancers.[3][4] This has made p110 $\alpha$  a prime target for the development of selective inhibitors. This guide provides an objective comparison of **PIK-75** with other notable p110 $\alpha$  selective inhibitors, supported by experimental data and detailed methodologies.

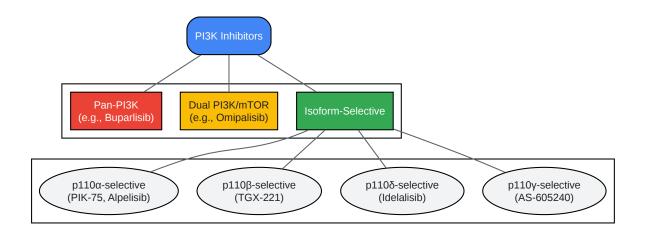
## The PI3K/Akt Signaling Pathway

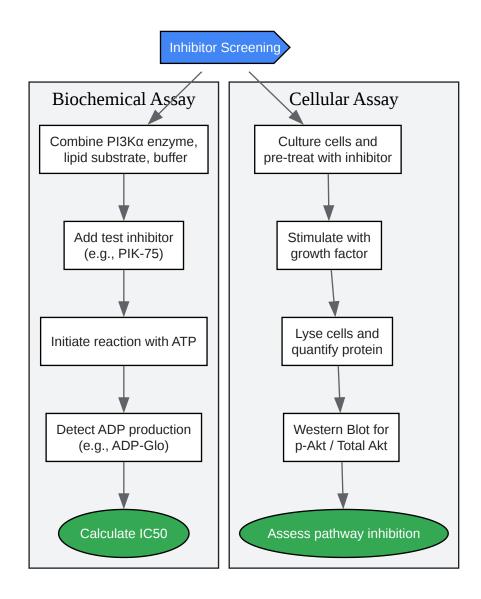
Activation of receptor tyrosine kinases (RTKs) by growth factors or insulin stimulates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the regulation of diverse cellular functions that promote cell survival and growth.[3][6] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[1][6]











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